6-methyl-3-(phenylcarbonyl)quinolin-4(1H)-one
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Overview
Description
6-methyl-3-(phenylcarbonyl)quinolin-4(1H)-one is a quinoline derivative known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a quinoline core substituted with a methyl group at the 6-position and a phenylcarbonyl group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-3-(phenylcarbonyl)quinolin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate quinoline derivative.
Reaction Conditions: The quinoline derivative is subjected to Friedel-Crafts acylation using phenylcarbonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and advanced purification techniques are employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
6-methyl-3-(phenylcarbonyl)quinolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Scientific Research Applications
6-methyl-3-(phenylcarbonyl)quinolin-4(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-methyl-3-(phenylcarbonyl)quinolin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of 6-methyl-3-(phenylcarbonyl)quinolin-4(1H)-one.
6-methylquinoline: A simpler derivative with a methyl group at the 6-position.
3-phenylquinoline: A derivative with a phenyl group at the 3-position.
Uniqueness
This compound is unique due to the combination of both the methyl and phenylcarbonyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H13NO2 |
---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
3-benzoyl-6-methyl-1H-quinolin-4-one |
InChI |
InChI=1S/C17H13NO2/c1-11-7-8-15-13(9-11)17(20)14(10-18-15)16(19)12-5-3-2-4-6-12/h2-10H,1H3,(H,18,20) |
InChI Key |
ZMQYOQRJRNCGEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C(C2=O)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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